molecular formula C15H13NO2 B016743 (S)-(+)-4-(2,3-Epoxypropoxy)carbazole CAS No. 95093-95-1

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole

Cat. No.: B016743
CAS No.: 95093-95-1
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-JTQLQIEISA-N
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Description

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole (CAS 95093-95-1) is a chiral carbazole derivative with a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol . It is characterized by an epoxypropoxy group attached to the 4-position of the carbazole ring, with the (S)-configuration conferring distinct stereochemical and pharmacological properties. This compound is a critical intermediate in synthesizing carvedilol, a β-adrenergic and α₁-receptor blocker used to treat congestive heart failure (CHF) . The S-enantiomer exhibits approximately 200-fold higher β-blocking activity compared to its R-counterpart (CAS 95093-96-2), underscoring the importance of optical purity in therapeutic applications .

Properties

IUPAC Name

4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening Reaction

The most widely reported method involves reacting 4-hydroxycarbazole with (S)-epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic attack of the carbazole’s hydroxyl group on the electrophilic epichlorohydrin, followed by intramolecular cyclization to form the epoxypropoxy moiety. Key steps include:

  • Base Selection : Sodium hydroxide or potassium carbonate is used to deprotonate 4-hydroxycarbazole, enhancing its nucleophilicity.

  • Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and stabilize intermediates.

  • Temperature Control : Reactions are typically conducted at 20–40°C to balance reaction rate and by-product formation.

Representative Reaction Conditions :

ParameterLaboratory ScaleIndustrial Scale
SolventDMSODMSO or THF
BaseNaOHK2CO3
Temperature25–30°C30–40°C
Reaction Time12–18 hours6–8 hours
Yield65–75%85–90%

Data compiled from patents and optimization studies.

Catalytic Asymmetric Epoxidation

Recent advances employ chiral catalysts to directly epoxidize 4-allyloxycarbazole, though this method is less common for industrial production. For example, Jacobsen-type catalysts enable enantioselective epoxidation but require stringent anhydrous conditions and exhibit lower scalability.

Industrial-Scale Production and Optimization

Industrial processes prioritize cost-effectiveness, reproducibility, and minimal impurity generation. Patents highlight the following optimizations:

Solvent and Temperature Optimization

  • DMSO as Reaction Medium : Using DMSO at 50–100°C suppresses bis-impurity formation (e.g., dimerization products) to ≤7%, compared to 10–20% in alcohols or hydrocarbons.

  • Continuous Flow Reactors : Automated systems enhance mixing and heat transfer, reducing reaction times by 40%.

Isolation and Purification

  • Precipitation and Recrystallization : Post-reaction, the crude product is precipitated by water addition, filtered, and recrystallized from ethanol-water mixtures to achieve >99% purity.

  • Chiral Chromatography : Preparative HPLC with cellulose-based columns resolves enantiomeric excess (ee) to ≥99.5%, critical for pharmaceutical applications.

Analytical Validation and Quality Control

Regulatory compliance necessitates rigorous analytical profiling:

Purity Assessment

  • HPLC Methods : A validated HPLC protocol using an Inertsil ODS-3V column (250 × 4.6 mm, 5 µm) with a mobile phase of buffer:acetonitrile (50:50) resolves 4-(2,3-epoxypropoxy)carbazole from carvedilol and related impurities. The method’s limit of quantification (LOQ) is 15 ppm.

  • Chiral Purity : Chiral stationary phases (e.g., Chiralpak AD-H) confirm ee ≥99% via elution order and peak area ratios.

Structural Characterization

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 3.15–3.45 (epoxy CH2_2), δ 4.85 (carbazole-O-CH2_2), and aromatic protons at δ 7.2–8.1.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 283.1 [M+H]+^+.

Challenges and Mitigation Strategies

By-Product Formation

  • Bis-Impurity : Generated via over-alkylation, minimized by stoichiometric control (1:1.5–1.9 ratio of 4-hydroxycarbazole to epichlorohydrin) and DMSO’s steric hindrance.

  • Racemization : Avoided by maintaining pH <10 and temperatures <50°C during epoxide formation.

Scalability Issues

  • Solvent Recovery : DMSO’s high boiling point (189°C) complicates distillation; alternative solvents like THF offer easier recovery but lower yields.

  • Catalyst Cost : Homogeneous catalysts (e.g., Mn-salen) are prohibitively expensive for multi-ton production, favoring stoichiometric methods.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Epoxide Ring-OpeningHigh yield (85–90%), scalableRequires chiral starting material
Catalytic EpoxidationAtom-economical, no chiral poolLow yield (50–60%), high cost

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted carbazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Research has indicated that carbazole derivatives exhibit promising anticancer properties. (S)-(+)-4-(2,3-Epoxypropoxy)carbazole has been studied for its potential to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents, thereby offering a combinatorial approach to cancer treatment .

2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. It has shown potential in preventing neuronal apoptosis and promoting cell survival in models of neurodegenerative diseases. The mechanism involves modulation of signaling pathways related to oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .

Applications in Materials Science

1. Organic Electronics
this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a hole transport material, enhancing the efficiency and stability of devices.

2. Photovoltaic Systems
The compound's ability to facilitate charge transport contributes to improved performance in photovoltaic systems. Studies have shown that incorporating this carbazole derivative into polymer blends can significantly increase power conversion efficiency due to enhanced charge mobility .

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseMechanism/ImpactReference
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
NeuroprotectionModulates oxidative stress signaling
Materials ScienceOLEDsActs as a hole transport material
Organic photovoltaicsEnhances charge mobility

Case Studies

Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on neurodegenerative models, this compound was administered to mice subjected to neurotoxic agents. The findings revealed a marked reduction in markers of neuronal damage and inflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Physical Properties

  • Melting Point : 158–160°C
  • Solubility: Soluble in DMSO, methanol (upon heating), and pyridine
  • Storage : Stable at -20°C in inert conditions .

Enantiomeric Comparison: (S)- vs. (R)-Enantiomer

The enantiomers of 4-(2,3-epoxypropoxy)carbazole differ significantly in pharmacological activity and synthesis routes:

Property (S)-(+)-4-(2,3-Epoxypropoxy)carbazole (R)-(-)-4-(2,3-Epoxypropoxy)carbazole
CAS Number 95093-95-1 95093-96-2
Optical Purity ~100% (via stereospecific synthesis) ~100%
β-Blocking Activity 200× higher than R-enantiomer Minimal activity
Role in Carvedilol Active enantiomer Inactive component in racemic mixture

The synthesis of the S-enantiomer involves reacting S-(+)-3-mesyloxy-1,2-epoxypropane with 4-hydroxycarbazole, retaining high optical purity (>99%) . This contrasts with racemic carvedilol, which requires chiral resolution to isolate the active S-form .

4-(Oxiran-2-ylmethoxy)-9H-carbazole
  • Structure: Non-chiral epoxypropoxy-carbazole.
  • Use : Intermediate for synthesizing β-blockers like carvedilol but lacks enantiomeric specificity .
  • Key Difference : Lower therapeutic efficacy compared to enantiopure S-form due to racemic nature .
23,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)-propan-2-ol)
  • Structure: Contains dual carbazole-oxypropanolamine chains and a methoxyphenoxyethyl group.
  • Activity : Likely targets adrenergic receptors but with modified selectivity due to extended substituents .
  • Comparison : Bulkier structure may reduce blood-brain barrier penetration compared to this compound derivatives .
Bis[2-(2,3-epoxypropoxy)phenyl]methane
  • Structure : Diphenylmethane core with two epoxypropoxy groups.
  • Key Difference : Lack of carbazole ring eliminates π-π stacking interactions critical for receptor binding in carvedilol analogs .

Physicochemical Comparison with Non-Carbazole Epoxypropoxy Compounds

Epoxypropoxy-group-containing compounds vary widely in applications:

Compound Core Structure Key Use Pharmacological Relevance
This compound Carbazole + epoxy CHF therapy (carvedilol precursor) High
Bis(2-ethylhexyl) phthalate Phthalate ester Plasticizer None
β-Propiolactone Lactone Chemical sterilant None
Glyoxal solution Dialdehyde Crosslinking agent None

The carbazole moiety in this compound enables aromatic interactions with biological targets, unlike non-aromatic analogs .

Biological Activity

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by recent research findings and data tables.

Overview

This compound is a carbazole derivative that exhibits potential therapeutic properties. The compound is synthesized through the reaction of 4-hydroxycarbazole with (S)-epichlorohydrin under basic conditions, leading to the formation of the epoxypropoxy group. This unique structure allows it to interact with various biological targets, influencing cellular processes and pathways.

The biological activity of this compound is primarily attributed to its epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction may disrupt normal cellular functions, making it a candidate for anticancer and antimicrobial applications. The compound's mechanism involves modulation of enzyme activities and alteration of signaling pathways critical for cell proliferation and survival.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7). For instance, it has been shown to inhibit cell proliferation with GI50 values ranging from 13 to 50 µM .
  • Antimicrobial Effects : The compound also displays antimicrobial activity, which is an area of ongoing research. Its structural features contribute to its ability to inhibit microbial growth .
  • Neuroprotective Potential : Some derivatives of carbazole compounds have been investigated for neuroprotective effects, suggesting that this compound may have similar properties .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the anticancer effects of various carbazole derivatives, including this compound. It was found to significantly inhibit the growth of laryngeal carcinoma cell lines (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .
    • In another study involving A549 cell lines, compounds derived from this carbazole exhibited IC50 values indicating potent anti-tumor activity .
  • Mechanistic Insights :
    • Research indicates that the compound can inhibit topoisomerase II activity at concentrations lower than standard chemotherapeutics like etoposide. This suggests a novel mechanism for its anticancer effects .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparison table is presented below:

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnticancer, AntimicrobialCovalent bond formation with nucleophiles
4-(2,3-Epoxypropoxy)carbazoleStructureLimited due to lack of chiralityLess selective interactions
®-(-)-4-(2,3-Epoxypropoxy)carbazoleStructurePotentially different due to opposite chiralityVaries based on stereochemistry

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(+)-4-(2,3-Epoxypropoxy)carbazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via epoxide ring-opening or condensation reactions. For example, refluxing with dimethyl sulfoxide (DMSO) under reduced pressure for 18 hours followed by crystallization (water-ethanol) yields intermediates, though with moderate efficiency (65% yield) . Advanced catalytic methods, such as using CN@MIL (N-doped carbon/metal-organic framework composites), achieve higher yields (96%) under mild, co-catalyst-free conditions by facilitating CO₂ cycloaddition . Key variables include solvent choice, catalyst presence, and reaction time.

Q. How is this compound structurally characterized to confirm purity and stereochemistry?

  • Methodological Answer : Characterization involves melting point determination (e.g., 141–143°C for related intermediates) , NMR for epoxy group identification, and chiral HPLC to confirm the (S)-(+) enantiomer. Mass spectrometry and FT-IR are critical for verifying molecular weight and functional groups (e.g., carbazole’s aromatic C-H stretches) . Safety data sheets (SDS) provide additional identifiers like CAS 51997-51-4 and EINECS 224-581-8 .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Limited evidence suggests potential pharmacological relevance, such as anticancer activity inferred from structural analogs in Zanthoxylum armatum studies . However, dedicated bioassays (e.g., cytotoxicity screens or kinase inhibition assays) are needed to validate activity. Current data gaps highlight the need for systematic dose-response studies.

Advanced Research Questions

Q. How does this compound participate in CO₂ fixation via cycloaddition, and what catalytic systems optimize this process?

  • Methodological Answer : The epoxide group undergoes cycloaddition with CO₂ to form cyclic carbonates (e.g., 4-CDO) under CN@MIL catalysis. Hierarchical pore structures and multi-active sites in CN@MIL (400, 0.67, 30) enhance substrate mass transfer, achieving 96% yield at ambient conditions . Researchers should optimize catalyst loading (e.g., 30 mg/mL) and CO₂ pressure (1–5 bar) to balance efficiency and scalability.

Q. How can conflicting yield data between traditional and catalytic synthesis methods be resolved?

  • Methodological Answer : Discrepancies (e.g., 65% vs. 96% yields) arise from differences in reaction mechanisms. Traditional methods lack catalysts, leading to slower kinetics and side reactions , while CN@MIL provides Lewis acid sites and nucleophilic groups that stabilize transition states . Kinetic studies (e.g., time-resolved FT-IR) and computational modeling (DFT) can clarify rate-limiting steps and guide protocol standardization.

Q. What is the role of the carbazole moiety in stabilizing reaction intermediates during epoxide transformations?

  • Methodological Answer : The carbazole’s aromatic system stabilizes charge-transfer intermediates via π-π interactions, particularly in CO₂ cycloaddition. Spectroscopic studies (e.g., in-situ UV-Vis) reveal carbazole’s electron-donating effects, which lower activation energy for epoxide ring-opening. Comparative studies with non-carbazole epoxides (e.g., propylene oxide) show reduced catalytic efficiency, underscoring its structural importance .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles) due to potential skin/eye irritation . The compound’s epoxy group is reactive; storage under inert gas (N₂/Ar) prevents moisture-induced degradation. Waste disposal should follow EPA guidelines for epoxides, with neutralization via aqueous NaOH prior to incineration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole
Reactant of Route 2
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(S)-(+)-4-(2,3-Epoxypropoxy)carbazole

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